Cas no 2228778-25-2 (2-(2-aminocyclopropyl)-2-methylpropan-1-ol)

2-(2-Aminocyclopropyl)-2-methylpropan-1-ol is a chiral amino alcohol compound featuring a cyclopropylamine moiety and a tertiary alcohol group. Its unique structure, combining a strained cyclopropane ring with a sterically hindered alcohol, makes it a valuable intermediate in organic synthesis, particularly for the preparation of pharmaceuticals and fine chemicals. The presence of both amine and hydroxyl functional groups allows for versatile reactivity, enabling applications in asymmetric synthesis and ligand design. The cyclopropyl ring enhances rigidity, which can be advantageous in modulating molecular conformation for target-specific interactions. This compound is typically handled under inert conditions due to the potential sensitivity of its functional groups.
2-(2-aminocyclopropyl)-2-methylpropan-1-ol structure
2228778-25-2 structure
Product Name:2-(2-aminocyclopropyl)-2-methylpropan-1-ol
CAS No:2228778-25-2
MF:C7H15NO
MW:129.200102090836
CID:6173969
PubChem ID:165615765
Update Time:2025-10-31

2-(2-aminocyclopropyl)-2-methylpropan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2-(2-aminocyclopropyl)-2-methylpropan-1-ol
    • 2228778-25-2
    • EN300-1809622
    • Inchi: 1S/C7H15NO/c1-7(2,4-9)5-3-6(5)8/h5-6,9H,3-4,8H2,1-2H3
    • InChI Key: DUOJILINRUOALT-UHFFFAOYSA-N
    • SMILES: OCC(C)(C)C1CC1N

Computed Properties

  • Exact Mass: 129.115364102g/mol
  • Monoisotopic Mass: 129.115364102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 2
  • Complexity: 112
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 46.2Ų

2-(2-aminocyclopropyl)-2-methylpropan-1-ol Pricemore >>

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Additional information on 2-(2-aminocyclopropyl)-2-methylpropan-1-ol

Introduction to 2-(2-aminocyclopropyl)-2-methylpropan-1-ol (CAS No. 2228778-25-2)

2-(2-aminocyclopropyl)-2-methylpropan-1-ol, identified by its Chemical Abstracts Service (CAS) number 2228778-25-2, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a unique structural motif combining a cyclopropyl ring with an aminomethyl substituent and a secondary alcohol functionality, has garnered attention for its potential applications in drug discovery and molecular medicine.

The structural framework of 2-(2-aminocyclopropyl)-2-methylpropan-1-ol consists of a branched alkyl chain with a cyclopropyl group attached to the second carbon of an aminomethyl side chain. This configuration imparts distinct steric and electronic properties, making it a versatile scaffold for designing novel bioactive molecules. The presence of both an amine and an alcohol group provides multiple sites for chemical modification, enabling the synthesis of complex derivatives with tailored pharmacological profiles.

In recent years, the exploration of heterocyclic compounds has been a focal point in medicinal chemistry due to their prevalence in biologically active natural products and synthetic drugs. The cyclopropyl moiety, in particular, has been recognized for its ability to enhance metabolic stability and binding affinity in drug candidates. Studies have demonstrated that cyclopropane-based scaffolds can modulate enzyme activity and receptor interactions, making them valuable in the development of therapeutic agents.

Current research highlights the role of 2-(2-aminocyclopropyl)-2-methylpropan-1-ol as a key intermediate in the synthesis of pharmacophores targeting neurological and inflammatory disorders. Its structural features suggest potential interactions with enzymes such as kinases and phosphodiesterases, which are critical in regulating cellular signaling pathways. Furthermore, the compound’s ability to form hydrogen bonds due to its alcohol and amine functionalities makes it an attractive candidate for designing small-molecule inhibitors with high specificity.

Advances in computational chemistry have facilitated the rapid screening of molecular libraries containing CAS No. 2228778-25-2 derivatives. Molecular docking simulations have revealed promising binding interactions between this compound and target proteins associated with cancer metabolism and immune response modulation. These findings align with emerging trends in precision medicine, where tailored molecular entities are designed to address specific disease mechanisms at the molecular level.

The synthesis of 2-(2-aminocyclopropyl)-2-methylpropan-1-ol involves multi-step organic transformations that highlight the compound’s synthetic versatility. Key synthetic strategies include nucleophilic substitution reactions to introduce the amino group onto the cyclopropyl ring, followed by protection-deprotection protocols to isolate the reactive alcohol functionality. Recent methodologies have leveraged transition-metal-catalyzed cross-coupling reactions to streamline these processes, improving yield and scalability.

In vitro pharmacological studies have begun to elucidate the biological activity of CAS No. 2228778-25-2 and its derivatives. Preliminary data suggest that certain analogs exhibit inhibitory effects on enzymes implicated in pain pathways, warranting further investigation into their potential as analgesic agents. Additionally, structural modifications have been explored to enhance solubility and bioavailability, addressing key challenges in drug formulation development.

The growing interest in 2-(2-aminocyclopropyl)-2-methylpropan-1-ol is also driven by its potential as a building block for larger drug molecules. Fragment-based drug design approaches leverage such key intermediates to construct complex scaffolds through iterative linking reactions. This strategy has been successful in generating novel therapeutics with improved pharmacokinetic properties compared to traditional lead optimization methods.

Future directions in research may explore the incorporation of CAS No. 2228778-25-2 into prodrug formulations designed for targeted delivery systems. By combining this compound with polymeric or lipid-based carriers, researchers aim to enhance therapeutic efficacy while minimizing off-target effects. Such innovations are crucial for advancing personalized medicine approaches across diverse therapeutic areas.

The chemical reactivity of strong>the amine and alcohol functional groups within CAS No. 2228778-25-2 also opens avenues for exploring conjugation techniques used in biomaterial science applications such as antibody-drug conjugates (ADCs). These advanced formulations represent cutting-edge developments where small molecules like this one are covalently linked to targeting ligands for precise disease intervention.

Ethical considerations surrounding pharmaceutical development must be balanced with scientific innovation when evaluating compounds like strong>the CAS No 2228778 product . Responsible research practices ensure that synthetic pathways are optimized for sustainability while minimizing environmental impact through green chemistry principles applied during large-scale production phases . p >

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